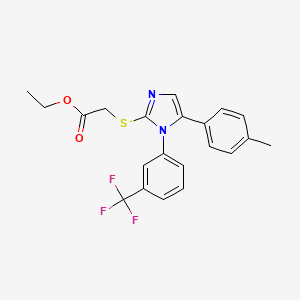
ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate is an intricate chemical compound featuring a unique structure. This compound belongs to the imidazole class of organic compounds and is characterized by its distinctive blend of tolyl and trifluoromethylphenyl groups. The inclusion of these groups imparts the compound with a variety of chemical and physical properties, making it valuable in scientific research and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate typically involves the following steps:
Formation of Imidazole Core: : The imidazole ring is often constructed through a condensation reaction involving suitable aldehydes and amines.
Introduction of Substituents: : The p-tolyl and trifluoromethylphenyl groups are introduced via electrophilic aromatic substitution reactions.
Thioester Formation: : The thio group is introduced using thiol compounds under mild conditions, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production methods typically involve optimized conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and advanced purification methods like column chromatography are commonly employed to produce this compound at scale.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : Reduction reactions may target the imidazole ring or the trifluoromethylphenyl group.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethyl ester or thioether moieties.
Common Reagents and Conditions Used
Oxidizing Agents: : Potassium permanganate, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, nucleophiles like amines or alcohols.
Major Products Formed from These Reactions
Oxidation: : Formation of ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)sulfonyl)acetate.
Reduction: : Varied reduced derivatives depending on the reaction specifics.
Substitution: : Substituted ethyl esters or thioacetates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it a valuable tool for chemists.
Biology
In biological research, ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate can be used to study enzyme interactions and receptor binding due to its imidazole core. This makes it useful in probing the functionality of biological macromolecules.
Medicine
Medically, this compound is explored for its potential pharmacological properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory effects, and this compound might exhibit similar properties.
Industry
In industrial applications, this compound can be utilized in the development of new materials or as an additive to enhance the properties of existing materials, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. The imidazole ring can coordinate with metal ions, affect enzyme activity, or modulate receptor functions. This molecular recognition ability is key to its activity, with pathways involving oxidative stress response, signal transduction, and metabolic regulation being typical examples.
Comparison with Similar Compounds
Ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate stands out due to its trifluoromethylphenyl group, which imparts unique electronic properties. Compared to other imidazole derivatives without this group, it exhibits distinct reactivity and biological activity.
Similar Compounds
Methyl 2-(imidazol-2-yl)acetate
Phenyl 1H-imidazole-2-carboxylate
Trifluoromethylbenzyl imidazole derivatives
Each of these compounds shares structural similarities but differs in specific substituents, leading to varied chemical and biological properties. This highlights the uniqueness of this compound in terms of its functionality and applications.
Properties
IUPAC Name |
ethyl 2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c1-3-28-19(27)13-29-20-25-12-18(15-9-7-14(2)8-10-15)26(20)17-6-4-5-16(11-17)21(22,23)24/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGFKACJYWCKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2668144.png)
![N'-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide](/img/structure/B2668146.png)
![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2668148.png)
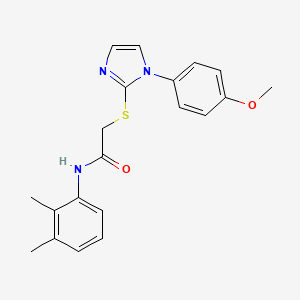
![2-Chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2668151.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2668152.png)
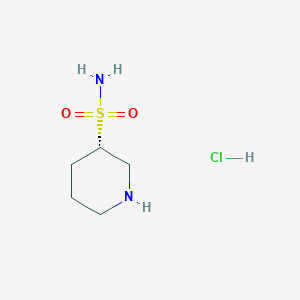
![3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)PROPANAMIDE](/img/structure/B2668155.png)
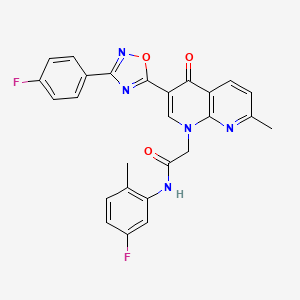
![methyl 2-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2668161.png)
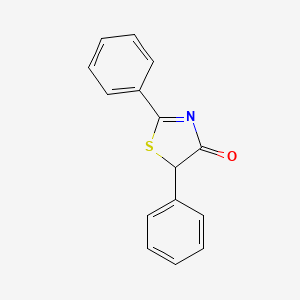
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2668164.png)
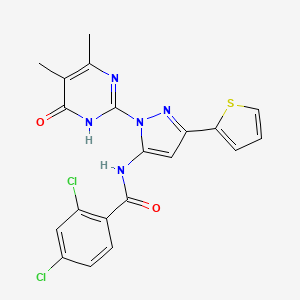
![1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2668166.png)
